molecular formula C28H36N4OS B2876473 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide CAS No. 1223918-94-2

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B2876473
CAS No.: 1223918-94-2
M. Wt: 476.68
InChI Key: SUHKIHOJPZVWTB-UHFFFAOYSA-N
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Description

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps. The starting materials include 4-(tert-butyl)aniline, 2,4-dimethylphenylamine, and other reagents that facilitate the formation of the spiro structure. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[45]deca-1,3-dien-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide is unique due to its combination of a spiro structure with specific functional groups

Properties

IUPAC Name

2-[[2-(4-tert-butylphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4OS/c1-19-7-12-23(20(2)17-19)29-24(33)18-34-26-25(21-8-10-22(11-9-21)27(3,4)5)30-28(31-26)13-15-32(6)16-14-28/h7-12,17H,13-16,18H2,1-6H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHKIHOJPZVWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3(CCN(CC3)C)N=C2C4=CC=C(C=C4)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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